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Compound of Interest

Compound Name:
4-Morpholinobutanoic acid

hydrochloride

CAS No.: 39493-84-0

Cat. No.: B1610657

Get Quote

Executive Summary
4-Morpholinobutanoic acid hydrochloride (MW: 209.67 g/mol ) is a zwitterionic building

block often used as a linker or buffering agent in pharmaceutical synthesis. Its analysis is

complicated by two primary factors:

Lack of UV Activity: The absence of conjugated

-systems makes standard UV detection (254 nm) impossible and low-UV (210 nm) unreliable
due to solvent noise.

High Polarity: The hydrophilic morpholine ring and carboxylic acid tail cause poor retention

on standard Reverse Phase (C18) columns.

This guide outlines a self-validating analytical workflow designed to overcome these hurdles

using HILIC chromatography, Charged Aerosol Detection (CAD), and specific NMR protocols.

Phase 1: Structural Identification (The Fingerprint)
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Before quantification, the chemical identity must be established. Due to the ionic nature of the

HCl salt, solvent selection is critical for reproducible spectroscopy.

Nuclear Magnetic Resonance (NMR)
Solvent Strategy: Do not use CDCl

. The HCl salt is likely insoluble or will aggregate, leading to broad peaks. Deuterium Oxide (D

O) is the mandatory solvent to ensure full dissociation and sharp line shapes.

H NMR (400 MHz, D

O):

3.00 - 4.10 ppm (Morpholine Ring): Expect two multiplets corresponding to the -CH

-N-CH

- and -CH

-O-CH

- protons. The proximity to the positive nitrogen (ammonium center) will deshield these
protons, shifting them downfield compared to the free base.

2.30 - 2.50 ppm (Triplet): The

-methylene protons adjacent to the carbonyl (–CH

–COOH).

1.80 - 2.10 ppm (Multiplet): The central methylene protons of the butanoic chain.

Missing Signal: The acidic proton (COOH) and the ammonium proton (NH

) will exchange with D

O and will likely not be visible.

Mass Spectrometry (MS)[1][2]
Mode: Electrospray Ionization (ESI) – Positive Mode.
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Target Ion: The molecule will ionize as the free base protonated form

.

Calculated Mass (Free Base): 173.11 Da

Observed m/z: 174.12

0.2

Protocol: Direct infusion in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Phase 2: Purity & Quantification (The Challenge)
This is the critical failure point for many labs. Do not attempt standard UV-HPLC. The signal-to-

noise ratio will be unacceptable.

The Solution: HILIC-CAD
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar species, while Charged

Aerosol Detection (CAD) provides universal response independent of UV chromophores.

Methodology:

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm,

1.7 µm.

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

Mobile Phase B: Acetonitrile.[1]

Gradient: 90% B to 50% B over 10 minutes. (HILIC runs "backwards" compared to C18;

higher water elutes the compound).

Detection: CAD (Nebulizer temp: 35°C). Alternative: ELSD (Evaporative Light Scattering

Detector).

Visualization of Separation Mechanism
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The following diagram illustrates why HILIC is required over C18 for this molecule.
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Caption: Comparison of retention mechanisms. The polar analyte fails to retain on C18 but

partitions effectively into the aqueous sub-layer of a HILIC column.

Counter-Ion Quantification (Chloride Titration)
To ensure the salt stoichiometry is exactly 1:1 (Mono-hydrochloride), a potentiometric titration is

required.

Reagent: 0.1 N Silver Nitrate (AgNO

).

Electrode: Silver/Silver Chloride electrode.

Calculation:

.

Target: ~16.9% Chloride by weight.

Phase 3: Solid-State Characterization
Understanding the physical form is vital for stability studies, particularly regarding

hygroscopicity.

Thermal Analysis
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Melting Point: 181 - 183 °C.[2]

Note: A sharp endotherm in DSC (Differential Scanning Calorimetry) confirms high

crystallinity. Broadening suggests amorphous content or retained moisture.

TGA (Thermogravimetric Analysis): Run from 30°C to 250°C.

Pass Criteria: < 1.0% weight loss before 150°C. Significant loss <100°C indicates the

sample is hygroscopic and has absorbed atmospheric water.

Data Summary Table
Parameter Specification Method

Appearance
White to off-white crystalline

powder
Visual

Identity (

H NMR)

Conforms to structure (D

O)
NMR (400 MHz)

Mass (MS) m/z 174.1 ± 0.2 [M+H] ESI-MS

Purity (HPLC) > 98.0% (Area %) HILIC-CAD

Chloride Content 16.5% – 17.3%
Titration (AgNO

)

Melting Point 181 – 183 °C DSC / Capillary

Solubility
Soluble in Water, Methanol;

Insoluble in Hexane
Visual Saturation

Phase 4: Analytical Decision Workflow
Use this logic flow to determine the correct analytical path for your sample batch.
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Sample Received:
4-Morpholinobutanoic Acid HCl

Visual Inspection:
Is it a free-flowing powder?

Action: Dry under vacuum
(Hygroscopic Risk)

No (Clumped)

Identity Check:
NMR (D2O) + MS

Yes

Purity Check:
Is UV Detector only available?

Method A (Recommended):
HILIC-CAD or LC-MS

No (CAD/MS available)

Method B (Legacy):
Derivatization with NIT

then C18-UV

Yes (UV Only)

Generate CoA

Click to download full resolution via product page

Caption: Decision matrix for sample processing. Note the diversion for "UV Only" labs requiring

derivatization, though HILIC-CAD is preferred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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